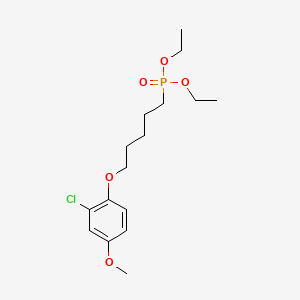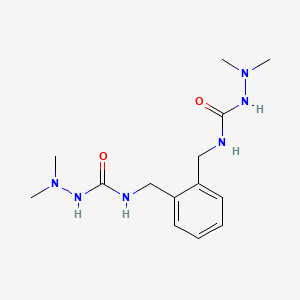
4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C14H24N6O2. It is known for its unique structure, which includes two semicarbazide groups connected by a phenylenebis(methylene) bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) typically involves the reaction of 4,4’-methylenedianiline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The semicarbazide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include:
- 4,4’-Methylenedianiline
- 1,1’-Methylenebis(4-aminobenzene)
- 4,4’-Diaminodiphenylmethane
Uniqueness
What sets 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) apart from these similar compounds is its unique structure, which includes two semicarbazide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
69911-58-6 |
|---|---|
Fórmula molecular |
C14H24N6O2 |
Peso molecular |
308.38 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea |
InChI |
InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22) |
Clave InChI |
XBHVXGVJAFWDOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



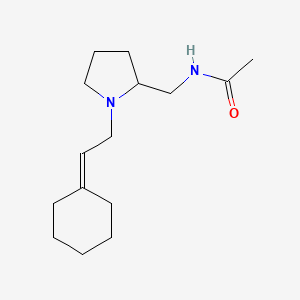
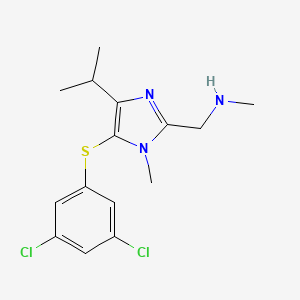
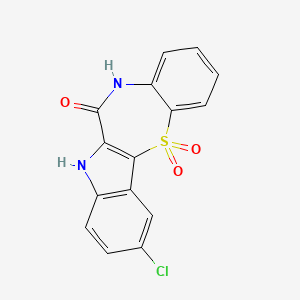

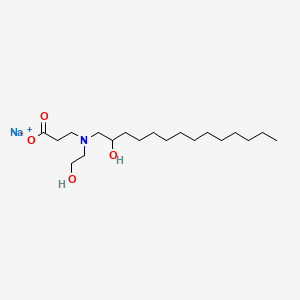
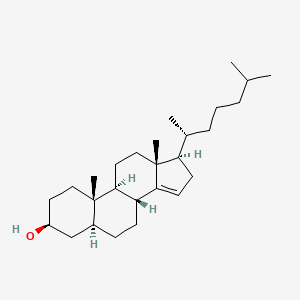


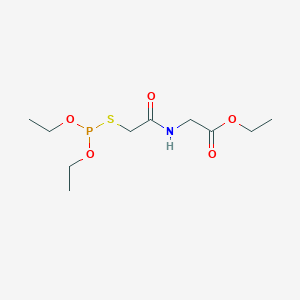

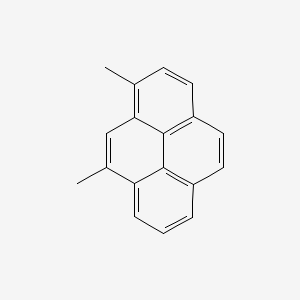
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
